15-deoxy-Delta12,14-Prostaglandin D2

Übersicht

Beschreibung

15-deoxy-Delta12,14-prostaglandin J2 is a naturally occurring cyclopentenone metabolite of prostaglandin D2This compound has been extensively studied for its various biological activities, including anti-inflammatory, antitumor, and antioxidative effects .

Wirkmechanismus

Target of Action

The primary target of 15-deoxy-Delta12,14-Prostaglandin D2 (15d-PGJ2) is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression in response to ligand activation .

Mode of Action

15d-PGJ2 acts as a high-affinity ligand for PPARγ . It binds to PPARγ, leading to the recruitment of steroid receptor coactivator-1 (SRC-1) and the induction of PPARγ-mediated transcription . This interaction results in the inhibition of the induction of inflammatory response genes, including inducible NO synthase and tumor necrosis factor α, in a PPARγ-dependent manner .

Biochemical Pathways

The action of 15d-PGJ2 affects several biochemical pathways. It inhibits the activation of nuclear factor (NF)-κB dependent transcription , a key regulator of immune responses. Additionally, it triggers cell death through a caspase-independent mechanism, where reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential play an important role .

Result of Action

The action of 15d-PGJ2 results in several molecular and cellular effects. It inhibits cell growth and induces apoptosis in a number of different cancer cells . It also inhibits ADP-induced platelet aggregation . Moreover, it has been shown to exert anti-inflammatory effects in vivo .

Action Environment

The action of 15d-PGJ2 can be influenced by environmental factors. For instance, in the presence of oxidative stress, 15d-PGJ2 can lead to the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and oxidative stress response . This suggests that the cellular environment and stress conditions can significantly influence the action, efficacy, and stability of 15d-PGJ2.

Biochemische Analyse

Biochemical Properties

15-deoxy-Delta12,14-Prostaglandin D2 is a high-affinity ligand for the peroxisome proliferator-activated receptor γ (PPARγ) and has been demonstrated to inhibit the induction of inflammatory response genes . It interacts with enzymes such as cyclooxygenase and proteins like PPARγ, influencing their activity and function .

Cellular Effects

This compound has been shown to have differential effects on inflammatory modulation depending on cell type . It has been reported to promote the formation of marrow adipocytes and inhibit the formation of osteoblasts, resulting in bone loss and increasing the risk of fracture and osteoporosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit the activation of nuclear factor (NF)-κB dependent transcription . It also acts as an anti-angiogenic factor and triggers endothelial cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to stimulate reactive oxygen species (ROS) production in A172 cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been reported to accelerate the resolution of experimentally induced colitis in mice when administered intraperitoneally .

Metabolic Pathways

This compound is involved in the metabolic pathway of arachidonic acid, where various lipid mediators, eicosanoids, are derived from arachidonic acid .

Transport and Distribution

It is known that there are specific binding sites of this compound in the plasma membrane of cerebral cortices .

Subcellular Localization

It is known to possess α,β-unsaturated ketone moiety in its cyclopentenone ring and acts as an endogenous electrophile . This suggests that it may be localized in areas of the cell where such reactions occur.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

15-deoxy-Delta12,14-prostaglandin J2 can be synthesized from prostaglandin D2 through a series of chemical reactions. The synthesis involves the dehydration of prostaglandin D2 to form prostaglandin J2, followed by further dehydration to yield 15-deoxy-Delta12,14-prostaglandin J2 .

Industrial Production Methods

the synthesis typically involves the use of prostaglandin D2 as a starting material, which is then subjected to specific reaction conditions to produce the desired compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

15-Deoxy-Delta12,14-Prostaglandin J2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um reaktive Sauerstoffspezies zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden.

Substitution: Es kann Substitutionsreaktionen mit Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid.

Substitution: Häufige Reagenzien sind Nukleophile wie Thiole und Amine.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung reaktiver Sauerstoffspezies führen, während Substitutionsreaktionen zur Bildung verschiedener substituierter Derivate führen können .

Wissenschaftliche Forschungsanwendungen

15-Deoxy-Delta12,14-Prostaglandin J2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Ligand in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Es wird auf seine Rolle in zellulären Signalwegen und seine Auswirkungen auf Zellwachstum und Apoptose untersucht.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Entzündungskrankheiten, Krebs und neurodegenerativen Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt .

5. Wirkmechanismus

15-Deoxy-Delta12,14-Prostaglandin J2 übt seine Wirkungen durch verschiedene Mechanismen aus:

Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors Gamma: Es bindet an diesen Rezeptor und aktiviert ihn, was zur Regulation verschiedener Gene führt, die an Entzündung, Zellwachstum und Apoptose beteiligt sind.

Inhibition des Nuclear Factor Kappa B-Signalwegs: Es inhibiert diesen Signalweg, der an der Regulation von Immun- und Entzündungsreaktionen beteiligt ist.

Induktion reaktiver Sauerstoffspezies: Es induziert die Produktion reaktiver Sauerstoffspezies, was zu oxidativem Stress und Zelltod in bestimmten Zelltypen führt .

Vergleich Mit ähnlichen Verbindungen

15-Deoxy-Delta12,14-Prostaglandin J2 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen biologischen Aktivitäten und Wirkmechanismen einzigartig. Zu den ähnlichen Verbindungen gehören:

Prostaglandin D2: Der Vorläufer von 15-Deoxy-Delta12,14-Prostaglandin J2, das unterschiedliche biologische Aktivitäten aufweist.

Prostaglandin J2: Ein Zwischenprodukt bei der Synthese von 15-Deoxy-Delta12,14-Prostaglandin J2, mit unterschiedlichen biologischen Wirkungen.

Cyclopentenon-Prostaglandine: Eine Klasse von Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen biologischen Aktivitäten

Eigenschaften

IUPAC Name |

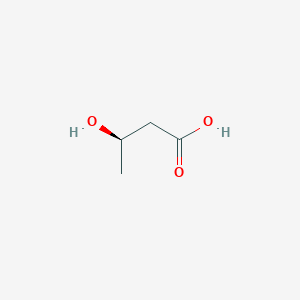

(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGBPWLPAUHDTI-PLGLXCLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)